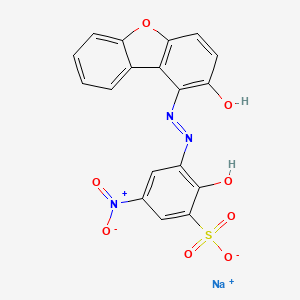![molecular formula C19H22FNO2 B14727098 1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol CAS No. 6583-84-2](/img/structure/B14727098.png)
1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol is a synthetic organic compound characterized by the presence of a fluorenyl group, a fluorine atom, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol typically involves the reaction of 7-fluoro-9H-fluoren-2-ylamine with propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize impurities and maximize yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom enhances the compound’s stability and bioavailability. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-2-yl isocyanate: Shares the fluorenyl group but differs in functional groups and reactivity.
9H-Fluoren-9-one: Contains a fluorenyl group with a ketone functional group, leading to different chemical properties.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: A more complex molecule with additional functional groups and applications.
Uniqueness
1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol is unique due to the presence of both a fluorine atom and an imino group, which confer distinct chemical and biological properties
Properties
CAS No. |
6583-84-2 |
|---|---|
Molecular Formula |
C19H22FNO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(7-fluoro-9H-fluoren-2-yl)-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H22FNO2/c1-12(22)10-21(11-13(2)23)17-4-6-19-15(9-17)7-14-8-16(20)3-5-18(14)19/h3-6,8-9,12-13,22-23H,7,10-11H2,1-2H3 |
InChI Key |
XQGIPTZYDFQCJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


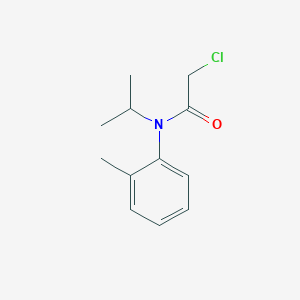


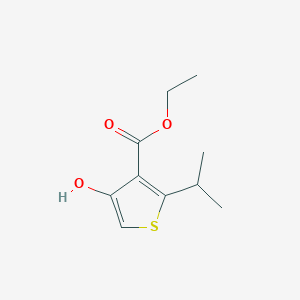

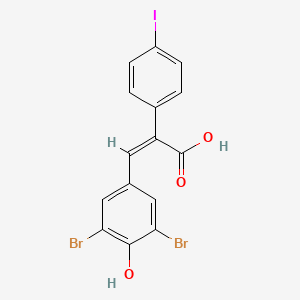


![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
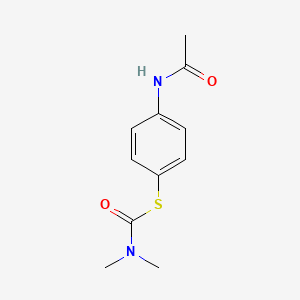

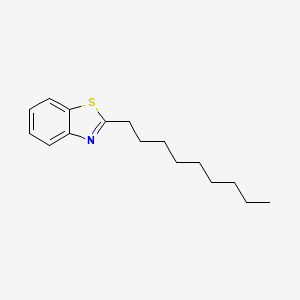
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
